molecular formula C18H18FN3O B11176148 1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Cat. No.: B11176148
M. Wt: 311.4 g/mol
InChI Key: FGXIREOMCJAYFH-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation or other suitable methods.

    Indole Derivative Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis or other established methods.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the indole derivative under appropriate reaction conditions to form the desired urea compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C18H18FN3O/c1-12-6-7-16-14(10-12)13(11-21-16)8-9-20-18(23)22-17-5-3-2-4-15(17)19/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23)

InChI Key

FGXIREOMCJAYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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